

what is the CAS number for 5,7-Dimethyl-1-indanone

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Compound of Interest

Compound Name: 5,7-Dimethyl-1-indanone

Cat. No.: B1362870

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An In-depth Technical Guide to **5,7-Dimethyl-1-indanone** (CAS 6682-69-5)

Introduction

5,7-Dimethyl-1-indanone is a substituted aromatic ketone belonging to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules and natural products.[1][2] As a synthetic intermediate, **5,7-Dimethyl-1-indanone** offers a versatile platform for building more complex molecular architectures. Its specific dimethyl substitution pattern on the aromatic ring influences its electronic properties and steric profile, making it a unique building block for researchers in drug development, materials science, and fine chemical synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, grounded in established chemical principles.

Physicochemical Properties

The fundamental properties of **5,7-Dimethyl-1-indanone** are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

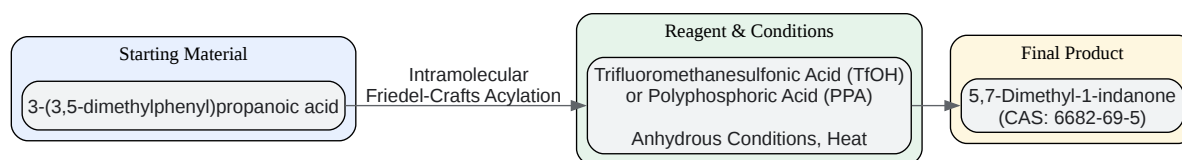
Property	Value	Source(s)
CAS Number	6682-69-5	[3][4][5]
Molecular Formula	C ₁₁ H ₁₂ O	[3][4][6]
Molecular Weight	160.21 g/mol	[3][7]
Appearance	Solid	[6]
Melting Point	76-79°C	[4]
Boiling Point	288°C	[4]
Density	1.085 g/cm ³	[4]
Flash Point	122°C	[4]
InChI Key	NXOHUHPRFMGJSZ- UHFFFAOYSA-N	[3][6]

Synthesis and Mechanism

The most common and efficient method for synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[8][9] This powerful carbon-carbon bond-forming reaction allows for the direct construction of the fused ring system.

Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of **5,7-Dimethyl-1-indanone** typically starts from 3-(3,5-dimethylphenyl)propanoic acid. The key step is the acid-catalyzed cyclization and dehydration to form the five-membered ketone ring.



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Caption: General workflow for the synthesis of **5,7-Dimethyl-1-indanone**.

Mechanistic Rationale

The choice of a strong acid is critical for the success of this reaction.

- **Activation:** A strong Brønsted acid like trifluoromethanesulfonic acid or a Lewis acid component in polyphosphoric acid (PPA) protonates the carbonyl oxygen of the carboxylic acid.
- **Acylium Ion Formation:** Subsequent loss of water generates a highly electrophilic acylium ion intermediate.
- **Electrophilic Aromatic Substitution (EAS):** The electron-rich dimethyl-substituted benzene ring acts as a nucleophile, attacking the acylium ion. The substitution occurs at the ortho position to one of the methyl groups, which is sterically accessible and activated.
- **Deprotonation/Rearomatization:** A base (like the conjugate base of the acid catalyst) removes a proton from the aromatic ring, restoring its aromaticity and yielding the final **5,7-Dimethyl-1-indanone** product.

The use of anhydrous conditions is paramount to prevent the hydrolysis of the acylium ion intermediate, which would otherwise revert it to the starting carboxylic acid.

Experimental Protocol: Synthesis of 5,7-Dimethyl-1-indanone

This protocol describes a representative procedure for the intramolecular Friedel-Crafts acylation.

Materials and Equipment:

- 3-(3,5-dimethylphenyl)propanoic acid
- Trifluoromethanesulfonic acid
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask with magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(3,5-dimethylphenyl)propanoic acid in anhydrous dichloromethane.
- **Acid Addition:** Cool the solution in an ice bath to 0-5°C. Slowly add trifluoromethanesulfonic acid dropwise with vigorous stirring over 20-30 minutes.^[7] The slow addition is crucial to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting

material.

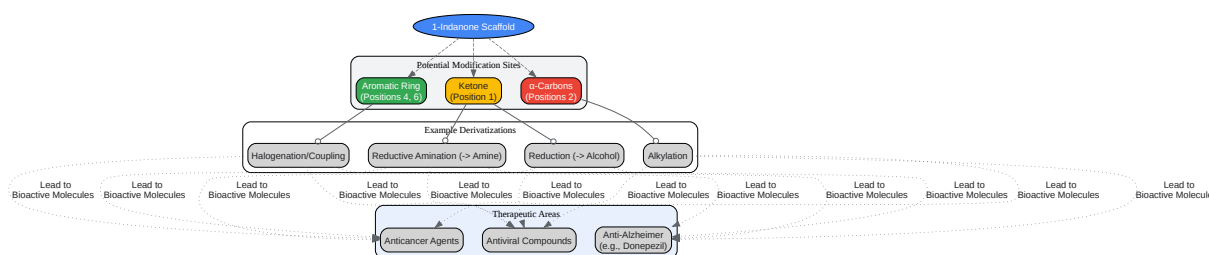
- **Quenching:** Carefully pour the reaction mixture over crushed ice to quench the reaction.
- **Work-up:** Transfer the mixture to a separatory funnel. Add more dichloromethane if necessary. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine. The bicarbonate wash must be done carefully due to CO₂ evolution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel to yield pure **5,7-Dimethyl-1-indanone**.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to ensure it matches the reference data for **5,7-Dimethyl-1-indanone**.

Applications in Research and Drug Development

While specific biological data for **5,7-Dimethyl-1-indanone** is not widely published, the broader indanone class is a cornerstone of medicinal chemistry.^{[1][8]} Derivatives have shown a vast range of biological activities, including anti-Alzheimer, anticancer, antiviral, and anti-inflammatory properties.^{[2][8]}

The value of **5,7-Dimethyl-1-indanone** lies in its potential as a scaffold for creating novel derivatives. The ketone functionality can be readily modified through reactions like reduction, reductive amination, or Wittig reactions. The aromatic ring can undergo further substitutions, and the α-carbon can be functionalized.



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Caption: The 1-indanone scaffold as a versatile core for drug discovery.

One of the most prominent drugs featuring the indanone core is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] This highlights the potential of the indanone framework to generate high-value, biologically active compounds. The specific substitution pattern of **5,7-Dimethyl-1-indanone** provides a unique starting point for exploring new chemical space within this important class of molecules.

Conclusion

5,7-Dimethyl-1-indanone (CAS 6682-69-5) is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its preparation via intramolecular Friedel-Crafts acylation is a robust and well-understood process. The true value of this compound for

researchers and drug development professionals lies in the versatility of the indanone scaffold, which has a proven track record in the generation of potent therapeutic agents. The strategic placement of the dimethyl groups offers a distinct substitution pattern for the synthesis of novel derivatives with potentially unique pharmacological profiles.

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